Tert-butyl (S)-(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate Tert-butyl (S)-(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17941781
InChI: InChI=1S/C17H26N4O5/c1-17(2,3)26-16(23)19-11-5-4-6-14(18)15(22)20-12-7-9-13(10-8-12)21(24)25/h7-10,14H,4-6,11,18H2,1-3H3,(H,19,23)(H,20,22)
SMILES:
Molecular Formula: C17H26N4O5
Molecular Weight: 366.4 g/mol

Tert-butyl (S)-(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate

CAS No.:

Cat. No.: VC17941781

Molecular Formula: C17H26N4O5

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (S)-(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate -

Specification

Molecular Formula C17H26N4O5
Molecular Weight 366.4 g/mol
IUPAC Name tert-butyl N-[5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate
Standard InChI InChI=1S/C17H26N4O5/c1-17(2,3)26-16(23)19-11-5-4-6-14(18)15(22)20-12-7-9-13(10-8-12)21(24)25/h7-10,14H,4-6,11,18H2,1-3H3,(H,19,23)(H,20,22)
Standard InChI Key YJTUIVMGRIFXTD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Introduction

Tert-butyl (S)-(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate is a complex organic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, an amino group, and a nitrophenyl moiety, which are crucial for its biological interactions.

Synthesis

The synthesis of tert-butyl (S)-(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate involves multi-step organic reactions. These processes typically include the formation of carbamate groups and the introduction of the nitrophenyl substituent through various coupling reactions. Detailed methodologies can be found in specialized literature focusing on peptide and small molecule synthesis.

Anticancer Potential

Research indicates that compounds similar to tert-butyl carbamate derivatives exhibit cytostatic properties against various cancer cell lines. Modifications in the structure can enhance the inhibition of specific enzymes related to cancer progression, such as histone methyltransferases. This suggests potential applications in cancer therapy.

Enzyme Inhibition

The compound has been studied for its interaction with cytochrome P450 enzymes, which are crucial in drug metabolism. The modulation of these enzymes can lead to altered pharmacokinetics of other therapeutic agents. The presence of the carbamate group may influence the compound's ability to act as a prodrug, enhancing bioavailability and therapeutic efficacy.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against bacteria such as Staphylococcus aureus and various fungal strains. This opens avenues for further research into its use as an antibiotic or antifungal agent.

Cytotoxicity Assessment

In vitro studies have demonstrated that tert-butyl carbamate derivatives exhibit significant cytotoxic effects on MLLr leukemia cells at nanomolar concentrations. This suggests a targeted approach in treating specific types of leukemia.

Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several nitrophenyl-containing compounds, including tert-butyl carbamate derivatives. Results indicated a notable inhibition zone against selected bacterial strains, highlighting its potential as an antimicrobial agent.

Table 2: Biological Activities

ActivityDescription
Anticancer PotentialExhibits cytostatic properties against cancer cell lines.
Enzyme InhibitionInteracts with cytochrome P450 enzymes, affecting drug metabolism.
Antimicrobial ActivityShows potential against bacteria and fungi.

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